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Cat. No.: B12555166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed stereochemical analysis of Undeca-4,7-diyn-6-ol.
Contrary to what might be assumed from its structure, Undeca-4,7-diyn-6-ol is an achiral

molecule and therefore possesses no stereoisomers. This is a consequence of a plane of

symmetry inherent in its molecular structure, which renders the central carbon atom (C6)

achiral. This guide will elucidate the fundamental principles of chirality, apply them to the target

molecule, and outline an experimental protocol to verify its achiral nature.

Introduction to Stereoisomerism and Chirality
Stereoisomers are molecules that share the same molecular formula and sequence of bonded

atoms but differ in the three-dimensional orientations of their atoms in space. A central concept

in stereochemistry is chirality. A molecule is chiral if it is non-superimposable on its mirror

image, much like a person's left and right hands. These non-superimposable mirror images are

called enantiomers.

The most common origin of chirality in organic molecules is the presence of a chiral center, or

stereocenter. A chiral center is typically a carbon atom bonded to four distinct and different

groups. The number of possible stereoisomers for a molecule can often be predicted by the

2^n rule, where 'n' is the number of chiral centers. However, this rule is only an upper limit, as

molecular symmetry can reduce the actual number of unique stereoisomers. Molecules with

chiral centers that are achiral overall are known as meso compounds.
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Stereochemical Analysis of Undeca-4,7-diyn-6-ol
To determine the potential stereoisomers of Undeca-4,7-diyn-6-ol, a systematic analysis of its

structure is required.

2.1. Molecular Structure

The IUPAC name Undeca-4,7-diyn-6-ol defines a specific structure:

Undeca-: An 11-carbon backbone.

-4,7-diyn-: Two triple bonds, starting at carbons 4 and 7.

-6-ol: A hydroxyl (-OH) group located on carbon 6.

This leads to the following chemical structure:

CH₃-CH₂-CH₂-C≡C-CH(OH)-C≡C-CH₂-CH₂-CH₃

2.2. Identification of Potential Chiral Centers

The carbon atom at position 6 (C6) is bonded to a hydroxyl group and is the only potential

chiral center in the molecule. To be a true chiral center, C6 must be bonded to four different

groups. Let's identify these groups:

A Hydrogen atom (-H)

A Hydroxyl group (-OH)

A but-1-ynyl group (-C≡C-CH₂-CH₂-CH₃)

Another but-1-ynyl group (-C≡C-CH₂-CH₂-CH₃)

Upon inspection, it is evident that substituents 3 and 4 are identical.

2.3. Conclusion: An Achiral Molecule

Since the carbon at position 6 is bonded to two identical groups, it does not satisfy the

requirement of having four different substituents. Therefore, C6 is not a chiral center.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b12555166?utm_src=pdf-body
https://www.benchchem.com/product/b12555166?utm_src=pdf-body
https://www.benchchem.com/product/b12555166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12555166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The molecule possesses a plane of symmetry that passes through the H-C6-OH bonds,

bisecting the molecule. The presence of this internal plane of symmetry means the molecule is

superimposable on its mirror image. Consequently, Undeca-4,7-diyn-6-ol is an achiral

molecule. Achiral molecules do not have enantiomers or other stereoisomers.

Data Presentation
The stereochemical properties of Undeca-4,7-diyn-6-ol are summarized in the table below.

Parameter Finding Rationale

Molecular Formula C₁₁H₁₈O Based on IUPAC name.

Potential Stereocenter Carbon-6 (C6)
Carbon atom bearing the

hydroxyl group.

Number of Chiral Centers 0

The two alkyne-containing

substituents on C6 are

identical.

Symmetry Element Plane of Symmetry

A mirror plane exists, bisecting

the molecule through the C6

atom.

Chirality Achiral

The molecule is

superimposable on its mirror

image due to symmetry.

Number of Stereoisomers 1 (the molecule itself)
Achiral molecules do not have

stereoisomers.

Optical Activity Inactive
Achiral molecules do not rotate

plane-polarized light.

Visualization of Stereochemical Analysis
The logical workflow for determining the stereochemistry of Undeca-4,7-diyn-6-ol is presented

below.

Caption: Logical workflow for the stereochemical analysis of Undeca-4,7-diyn-6-ol.
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Experimental Protocol: Verification of Achirality via
Polarimetry
To experimentally confirm the achiral nature of Undeca-4,7-diyn-6-ol, its optical activity can be

measured using a polarimeter. Chiral substances rotate the plane of polarized light, a property

known as optical activity, whereas achiral substances do not.

5.1. Objective

To determine if a purified sample of Undeca-4,7-diyn-6-ol exhibits optical activity. The

expected result for an achiral compound is an optical rotation of 0°.

5.2. Methodology

Synthesis and Purification:

Synthesize Undeca-4,7-diyn-6-ol using an established method, for example, via the

reaction of the appropriate Grignard reagents with an aldehyde.

Purify the crude product using flash column chromatography on silica gel.

Confirm the identity and purity (>99%) of the compound using ¹H NMR, ¹³C NMR, and

mass spectrometry.

Sample Preparation:

Accurately weigh a sample of the purified Undeca-4,7-diyn-6-ol.

Dissolve the sample in a spectroscopic grade, achiral solvent (e.g., ethanol or chloroform)

in a volumetric flask to prepare a solution of a precisely known concentration (c), typically

expressed in g/mL.

Polarimetric Measurement:

Use a calibrated polarimeter, typically with a sodium D-line lamp (λ = 589 nm).

Record a blank measurement using a polarimeter cell filled only with the pure solvent.
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Rinse and fill the cell, of a known path length (l) in decimeters (dm), with the prepared

sample solution, ensuring no air bubbles are present.

Measure the observed optical rotation (α) of the sample. Repeat the measurement

multiple times to ensure reproducibility.

5.3. Data Analysis and Interpretation

Calculation: The specific rotation [α] is calculated using the formula: [α]_D^T = α / (l × c)

Where T is the temperature and D refers to the sodium D-line.

Expected Outcome: For Undeca-4,7-diyn-6-ol, the observed rotation (α) is expected to be

0°.

Conclusion: An observed rotation of 0° confirms that the sample is optically inactive. This

result provides experimental validation that Undeca-4,7-diyn-6-ol is an achiral molecule and

does not have stereoisomers.

To cite this document: BenchChem. [A Technical Guide to the Stereochemistry of Undeca-
4,7-diyn-6-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12555166#potential-stereoisomers-of-undeca-4-7-
diyn-6-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b12555166?utm_src=pdf-body
https://www.benchchem.com/product/b12555166?utm_src=pdf-body
https://www.benchchem.com/product/b12555166#potential-stereoisomers-of-undeca-4-7-diyn-6-ol
https://www.benchchem.com/product/b12555166#potential-stereoisomers-of-undeca-4-7-diyn-6-ol
https://www.benchchem.com/product/b12555166#potential-stereoisomers-of-undeca-4-7-diyn-6-ol
https://www.benchchem.com/product/b12555166#potential-stereoisomers-of-undeca-4-7-diyn-6-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12555166?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12555166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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